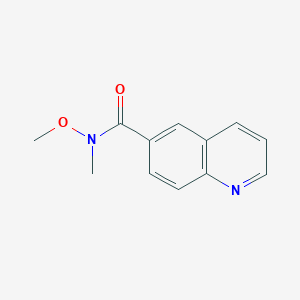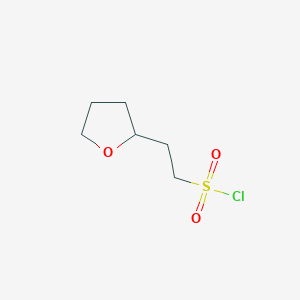
2-(Oxolan-2-yl)ethane-1-sulfonyl chloride
Descripción general
Descripción
“2-(Oxolan-2-yl)ethane-1-sulfonyl chloride” is a chemical compound with the molecular formula C6H11ClO3S. It has a molecular weight of 198.67 g/mol . It is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “2-(Oxolan-2-yl)ethane-1-sulfonyl chloride” is1S/C6H11ClO3S/c7-11(8,9)4-2-6-1-3-10-5-6/h6H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“2-(Oxolan-2-yl)ethane-1-sulfonyl chloride” is an oil at room temperature . It has a molecular weight of 198.67 g/mol . It is typically stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Applications in Organic Synthesis and Medicinal Chemistry
2-(Oxolan-2-yl)ethane-1-sulfonyl chloride, as a sulfonyl chloride, is a pivotal reagent in organic synthesis, offering diverse applications in the formation of sulfonamides, sulfonyl derivatives, and facilitating various functional group transformations. This compound's reactivity and versatility make it an invaluable tool in the development of pharmaceuticals, agrochemicals, and materials science.
In the realm of pharmaceutical chemistry, sulfonamides play a crucial role. These compounds, derived from sulfonyl chlorides like 2-(Oxolan-2-yl)ethane-1-sulfonyl chloride, exhibit a wide range of biological activities. They are foundational in developing diuretics, carbonic anhydrase inhibitors, and antiepileptics, highlighting the compound's significance in medicinal chemistry (Carta, Supuran, & Scozzafava, 2012). Furthermore, sulfonamides have been explored for their antitumor properties, underscoring their potential in anticancer drug development (Azevedo-Barbosa et al., 2020).
Environmental and Water Treatment Applications
Beyond pharmaceutical applications, sulfonyl chlorides, including 2-(Oxolan-2-yl)ethane-1-sulfonyl chloride, find utility in environmental science. They are instrumental in developing materials for water treatment and purification technologies. For instance, metal sulfides, which can be synthesized from sulfonyl chlorides, are researched for their photocatalytic water splitting capabilities, offering a sustainable method for hydrogen production (Chandrasekaran et al., 2019). This application is pivotal in addressing global energy and environmental issues by providing a clean and renewable energy source.
Safety And Hazards
The compound is classified as dangerous, with the signal word being "Danger" . It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Propiedades
IUPAC Name |
2-(oxolan-2-yl)ethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c7-11(8,9)5-3-6-2-1-4-10-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMFJZHPUGHKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-2-yl)ethane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



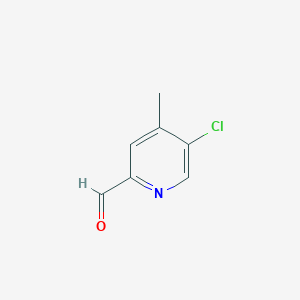

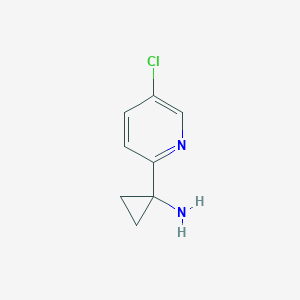
![7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B1425672.png)


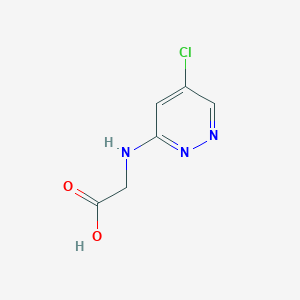

![{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid](/img/structure/B1425678.png)
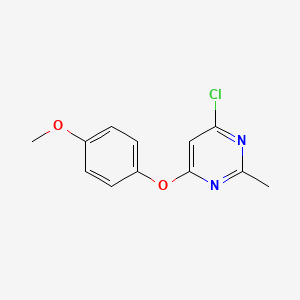
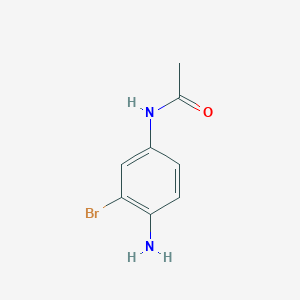
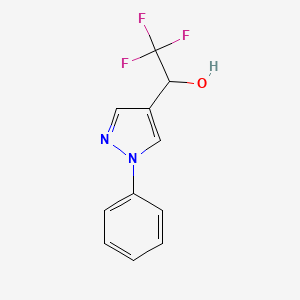
![3-[2-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1425684.png)
